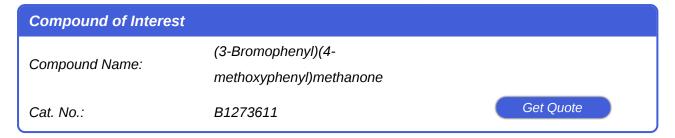


Spectroscopic and Synthetic Profile of (3-Bromophenyl)(4-methoxyphenyl)methanone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a probable synthetic route for (3-Bromophenyl)(4-methoxyphenyl)methanone, a compound of interest in medicinal chemistry and materials science. The information is compiled from various sources, including spectral data for closely related analogs, to offer a detailed profile for research and development purposes.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (3-Bromophenyl)(4-methoxyphenyl)methanone. It is important to note that while some data is predicted or derived from analogous structures, it provides a strong foundation for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.80	d, J≈8.8 Hz	2H	H-2', H-6' (of 4- methoxyphenyl)
~7.70	t, J≈ 1.8 Hz	1H	H-2 (of 3- bromophenyl)
~7.65	ddd, J≈8.0, 2.0, 1.0 Hz	1H	H-6 (of 3- bromophenyl)
~7.50	ddd, J≈8.0, 2.0, 1.0 Hz	1H	H-4 (of 3- bromophenyl)
~7.35	t, J≈8.0 Hz	1H	H-5 (of 3- bromophenyl)
~6.95	d, J≈8.8 Hz	2H	H-3', H-5' (of 4- methoxyphenyl)
3.89	s	3H	-OCH₃

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

Table 2: 13C NMR Spectroscopic Data (Predicted)



Chemical Shift (δ) ppm	Assignment
~194.5	C=O (Ketone)
~163.5	C-4' (of 4-methoxyphenyl)
~139.5	C-1 (of 3-bromophenyl)
~135.0	C-3 (of 3-bromophenyl)
~132.5	C-2', C-6' (of 4-methoxyphenyl)
~131.0	C-6 (of 3-bromophenyl)
~130.0	C-5 (of 3-bromophenyl)
~129.5	C-1' (of 4-methoxyphenyl)
~128.5	C-2 (of 3-bromophenyl)
~122.5	C-Br (of 3-bromophenyl)
~113.8	C-3', C-5' (of 4-methoxyphenyl)
55.6	-OCH₃

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Analog-Based)



Wavenumber (cm ⁻¹)	Intensity	Assignment
~1650 - 1670	Strong	C=O stretch
~1595 - 1605	Strong	Aromatic C=C stretch
~1250 - 1260	Strong	C-O-C stretch (asymmetric)
~1170 - 1180	Strong	C-O-C stretch (symmetric)
~1020 - 1030	Medium	In-plane C-H bend
~700 - 850	Strong	Out-of-plane C-H bend
~550 - 650	Medium	C-Br stretch

Note: Data is based on the IR spectrum of (4-Chlorophenyl)(4-methoxyphenyl)methanone and other similar benzophenones.[1]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z (Da)	Adduct
291.00151	[M+H]+
312.98345	[M+Na]+
288.98695	[M-H] ⁻
289.99368	[M]+

Source: Predicted data from PubChem.[2]

Experimental Protocols

The synthesis of **(3-Bromophenyl)(4-methoxyphenyl)methanone** can be effectively achieved via a Friedel-Crafts acylation reaction. The following protocol is a generalized procedure based on established methods for similar compounds.



Synthesis of (3-Bromophenyl)(4-methoxyphenyl)methanone via Friedel-Crafts Acylation

Materials:

- 3-Bromobenzoyl chloride
- Anisole
- Anhydrous aluminum chloride (AlCl₃)
- Dichloromethane (DCM), anhydrous
- · Hydrochloric acid (HCl), concentrated
- Sodium bicarbonate (NaHCO₃), saturated solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- · Reflux condenser
- Dropping funnel
- · Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel

Procedure:

 Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is charged with anhydrous aluminum chloride (1.1 to 1.5



equivalents) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.

- Addition of Reactants: A solution of 3-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride.
 Following this, anisole (1.0 to 1.2 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below 5 °C.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: The reaction mixture is carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This is done to quench the reaction and decompose the aluminum chloride complex.
- Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2-3 times). The combined organic extracts are then washed sequentially with water, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization from a suitable solvent
 (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) or by column
 chromatography on silica gel to afford the pure (3-Bromophenyl)(4methoxyphenyl)methanone.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualizations



Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of (3-Bromophenyl)(4-methoxyphenyl)methanone.



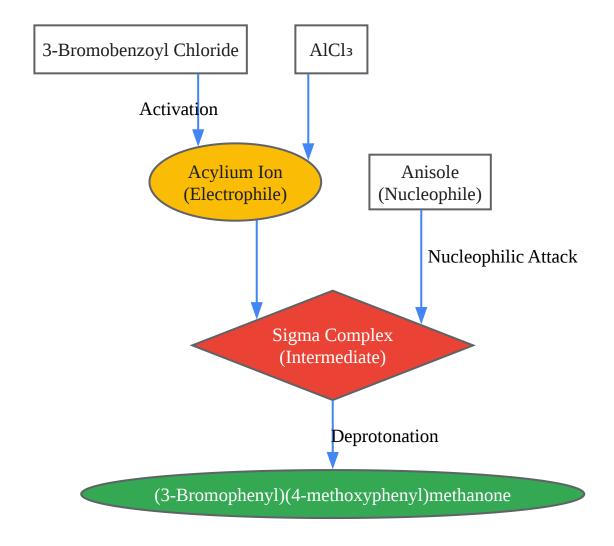
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Caption: Synthesis and characterization workflow.

Signaling Pathway (Logical Relationship)

The core of the synthesis is the electrophilic aromatic substitution mechanism of the Friedel-Crafts acylation.





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Caption: Friedel-Crafts acylation mechanism.

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References

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- 2. PubChemLite (3-bromophenyl)(4-methoxyphenyl)methanone (C14H11BrO2) [pubchemlite.lcsb.uni.lu]



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